molecular formula C17H24ClFN2O3S B11327517 N-butyl-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-butyl-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11327517
M. Wt: 390.9 g/mol
InChI Key: ZEZDJUDXMGGURH-UHFFFAOYSA-N
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Description

N-butyl-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a butyl group, a carboxamide group, and a sulfonyl group attached to a benzyl moiety that is further substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors. The butyl group is introduced via alkylation reactions, while the carboxamide group is formed through amidation reactions.

The sulfonyl group is introduced through sulfonation reactions, often using sulfonyl chlorides as reagents. The benzyl moiety is attached via nucleophilic substitution reactions, and the chlorine and fluorine atoms are introduced through halogenation reactions. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Hydrolysis: The compound can undergo hydrolysis to break down into smaller fragments.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-butyl-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-butyl-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the halogen atoms can enhance binding affinity through halogen bonding. The piperidine ring provides structural rigidity, allowing for precise interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with sulfonyl and carboxamide groups, such as:

  • N-butyl-1-[(2-chloro-4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
  • N-butyl-1-[(2-bromo-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
  • N-butyl-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylate

Uniqueness

What sets N-butyl-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide apart is its specific substitution pattern, which can result in unique chemical and biological properties. The presence of both chlorine and fluorine atoms on the benzyl moiety can significantly influence its reactivity and binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H24ClFN2O3S

Molecular Weight

390.9 g/mol

IUPAC Name

N-butyl-1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H24ClFN2O3S/c1-2-3-9-20-17(22)13-7-10-21(11-8-13)25(23,24)12-14-15(18)5-4-6-16(14)19/h4-6,13H,2-3,7-12H2,1H3,(H,20,22)

InChI Key

ZEZDJUDXMGGURH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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